molecular formula C9H11N5 B3049675 N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine CAS No. 21505-02-2

N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine

Cat. No. B3049675
CAS RN: 21505-02-2
M. Wt: 189.22 g/mol
InChI Key: WWVVKXBZFYRIAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine, also known as MTD, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTD is a triazole derivative that exhibits a range of interesting biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Mechanism of Action

The mechanism of action of N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine is not fully understood, but it is believed to involve the inhibition of various enzymatic pathways involved in DNA replication and protein synthesis. N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects
N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine exhibits a range of interesting biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune function. N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting mitochondrial function. N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine has been shown to modulate immune function by activating T cells and natural killer cells, which are important for the elimination of cancer cells and infected cells.

Advantages and Limitations for Lab Experiments

N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine has several advantages for use in lab experiments, including its high potency, its broad-spectrum activity against various cell types and microorganisms, and its low toxicity. However, N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine also has some limitations, including its poor solubility in aqueous solutions, its instability under certain conditions, and its potential for off-target effects.

Future Directions

There are several future directions for research on N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the identification of its molecular targets. In addition, there is a need for further investigation into the potential applications of N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine in the treatment of various diseases, including cancer, fungal infections, and viral infections. Furthermore, the development of N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine analogs with improved pharmacological properties and reduced toxicity is an important area of research. Finally, the elucidation of the molecular mechanisms underlying the biochemical and physiological effects of N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine will provide valuable insights into its potential therapeutic applications.
Conclusion
In conclusion, N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine is a valuable tool for investigating various biological processes. Its broad-spectrum activity against various cell types and microorganisms, its low toxicity, and its interesting biochemical and physiological effects make it a promising candidate for the development of new therapeutic agents. Further research is needed to fully elucidate the molecular mechanisms underlying its effects and to optimize its pharmacological properties for clinical use.

Scientific Research Applications

N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine has a wide range of scientific research applications, including its use as an anticancer agent, an antifungal agent, and an antiviral agent. N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including lung cancer, breast cancer, and colon cancer. N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine has also been shown to inhibit the growth of several fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In addition, N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine has been shown to possess antiviral activity against several viruses, including HIV-1, HCV, and HSV-1.

properties

IUPAC Name

3-N-(3-methylphenyl)-1H-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-6-3-2-4-7(5-6)11-9-12-8(10)13-14-9/h2-5H,1H3,(H4,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVVKXBZFYRIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NNC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20318457
Record name N~3~-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine

CAS RN

21505-02-2
Record name NSC331209
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331209
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~3~-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine
Reactant of Route 2
Reactant of Route 2
N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine
Reactant of Route 3
Reactant of Route 3
N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine
Reactant of Route 4
Reactant of Route 4
N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine
Reactant of Route 5
Reactant of Route 5
N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine
Reactant of Route 6
Reactant of Route 6
N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.